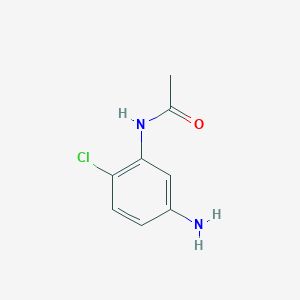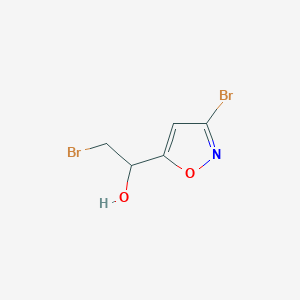
1-(3-Bromo-5-isoxazolyl)-2-bromoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Bromo-5-isoxazolyl)-2-bromoethanol” is a brominated derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . Isoxazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
Again, without specific studies or data on “this compound”, it’s challenging to provide an analysis of its chemical reactions. Isoxazole rings are generally stable but can participate in various chemical reactions depending on their substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethanol group) would influence its properties .Aplicaciones Científicas De Investigación
1. Synthesis of 5-sulfonylfluoro Isoxazoles
A study by Leng & Qin (2018) developed 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a new SuFEx clickable reagent. This reagent enables the regioselective synthesis of 5-sulfonylfluoro isoxazoles, presenting a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties.
2. Antitubercular and Antimicrobial Activity
Research by Popat et al. (2004) synthesized 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives. These compounds were screened for their antitubercular and antimicrobial activities, highlighting the potential biomedical applications of isoxazole derivatives.
3. Electrochemical Conversion of CO2
Zhong et al. (2019) demonstrated the electrochemical conversion of CO2 to 2-bromoethanol, a pharmaceutical intermediate, by coupling anodic and cathodic reactions in a membraneless electrochemical cell. This process presents a new strategy for converting CO2 into valuable products using a simple method (Zhong et al., 2019).
4. Covalent Inhibitors for Malaria Treatment
A study by Bruno et al. (2014) developed covalent inhibitors of glyceraldehyde-3-phosphate dehydrogenase for malaria treatment. They screened a library of 3-bromo-isoxazoline derivatives, demonstrating selective bonding to the catalytic cysteine of the enzyme.
5. Synthesis of Novel Isoxazoles
Hay & Wolfe (2007) described a palladium-catalyzed carboetherification process for synthesizing substituted isoxazolidines, useful as intermediates in complex molecule synthesis. This method provided access to isoxazolidine stereoisomers not achievable with existing methods (Hay & Wolfe, 2007).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Bromo-5-isoxazolyl)-2-bromoethanol, also known as broxaterol hydrochloride, is the beta2-adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone and lung function.
Mode of Action
Broxaterol hydrochloride acts as a beta2-agonist . It binds to the beta2-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the bronchial airways. This results in the inhibition of bronchial constriction .
Pharmacokinetics
It is known that the compound is administered orally and its bronchodilating effect is dose-related
Result of Action
The primary molecular effect of broxaterol hydrochloride is the prevention of bronchial constriction, which can be beneficial in conditions such as bronchial asthma . On a cellular level, it inhibits the release of inflammatory mediators and relaxes bronchial smooth muscle.
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1,3,9H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIIEBIFVAUGEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
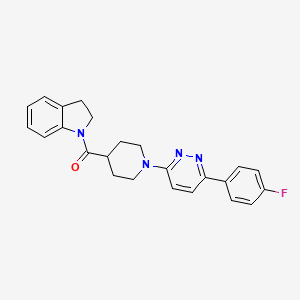
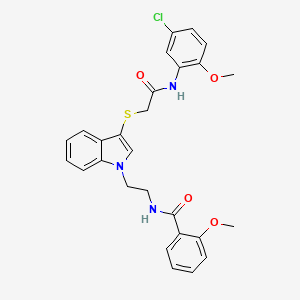
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
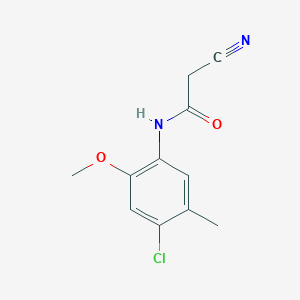

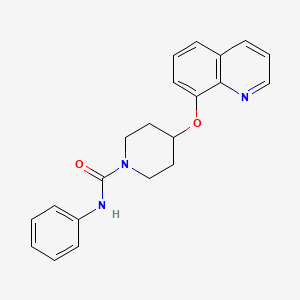
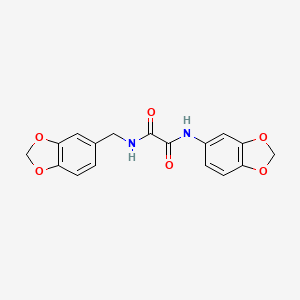


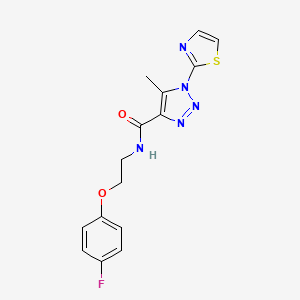
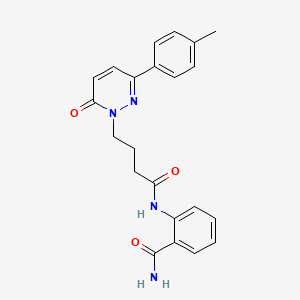

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)
